3-(azidomethyl)furan
Overview
Description
3-(Azidomethyl)furan is a compound that features a furan ring substituted with an azidomethyl group at the third position. Furan derivatives are known for their presence in many natural products and their importance as building blocks in organic synthesis. The azide group in this compound makes it particularly interesting due to its ability to undergo diverse transformations, which can be utilized in various chemical reactions and applications .
Preparation Methods
The synthesis of 3-(azidomethyl)furan typically involves the azidation of pre-synthesized functionalized furan substrates. One common method is the nucleophilic substitution of 3-halidemethyl furans. Another approach involves the Lewis acid-promoted ring-opening of 3-oxiranefurans . Additionally, a rapid and efficient method has been developed using silver(I)-catalyzed cascade annulation/azidation of 2-(1-alkynyl)-2-alken-1-ones. This method offers mild reaction conditions, high efficiency, and easy scale-up .
Chemical Reactions Analysis
3-(Azidomethyl)furan undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of substituted furans.
Cycloaddition: The azide group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents used in these reactions include silver(I) catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions include amines, triazoles, and other substituted furans .
Scientific Research Applications
3-(Azidomethyl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)furan primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their biological activity. Additionally, the azide group can be reduced to form amines, which can interact with various molecular targets and pathways in biological systems .
Comparison with Similar Compounds
3-(Azidomethyl)furan can be compared with other furan derivatives, such as:
2-(Azidomethyl)furan: Similar in structure but with the azidomethyl group at the second position.
3-(Bromomethyl)furan: Contains a bromomethyl group instead of an azidomethyl group.
3-(Hydroxymethyl)furan: Contains a hydroxymethyl group instead of an azidomethyl group.
The uniqueness of this compound lies in the versatility of the azide group, which can undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(azidomethyl)furan | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-8-7-3-5-1-2-9-4-5/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKGSHXLUSSRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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